REACTION_SMILES
|
[CH3:5][N:6]([c:7]1[c:8]([N+:13]([O-:15])=[O:22])[cH:9][n:10][cH:11][cH:12]1)[n:16]1[c:17]([CH:21]=[O:14])[cH:18][cH:19][cH:20]1.[Cl-:4].[ClH:1].[Na+:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH-:23].[OH2:2].[OH2:3]>>[CH3:5][N:6]1[c:7]2[c:8]([cH:9][n:10][cH:11][cH:12]2)[N:13]=[CH:21][c:17]2[n:16]1[cH:20][cH:19][cH:18]2
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Name
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CN(c1ccncc1[N+](=O)[O-])n1cccc1C=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN(c1ccncc1[N+](=O)[O-])n1cccc1C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1c2ccncc2N=Cc2cccn21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |